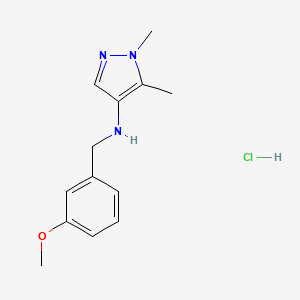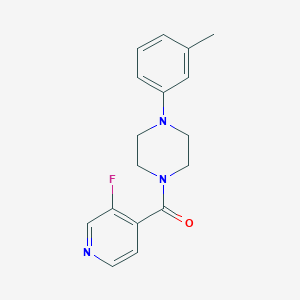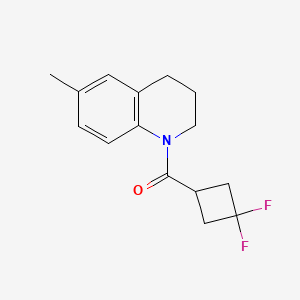![molecular formula C19H22N6O B12237774 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B12237774.png)
3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 5,6-Dimethylpyrimidin-4-ol is reacted with the core structure.
Conditions: The reaction is performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Product: Formation of the 5,6-dimethylpyrimidin-4-yl ether linkage.
Step 3: Final Assembly
Reactants: The intermediate product is reacted with formaldehyde and hydrogen cyanide.
Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Product: Formation of the final compound, 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions
-
Step 1: Synthesis of the Core Structure
Reactants: Starting materials include cyclopentanone and pyrazine-2-carbonitrile.
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Product: Formation of the octahydrocyclopenta[c]pyrrol core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl and pyrazine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ether linkage.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carboxamide
- 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carboxylic acid
Uniqueness
The unique combination of the pyrimidinyl, pyrazine, and octahydrocyclopenta[c]pyrrol moieties in 3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile distinguishes it from similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H22N6O/c1-13-14(2)23-12-24-18(13)26-11-19-5-3-4-15(19)9-25(10-19)17-16(8-20)21-6-7-22-17/h6-7,12,15H,3-5,9-11H2,1-2H3 |
InChI Key |
VGGNZSGFNBRXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NC=CN=C4C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-2,5,6-trimethylpyrimidine](/img/structure/B12237702.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B12237715.png)
![5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one](/img/structure/B12237718.png)
![6-(4-{[(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12237721.png)
![N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12237722.png)

![1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B12237734.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12237739.png)
![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12237747.png)
![5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12237766.png)

![2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237778.png)
![2-(4-Fluorophenyl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B12237780.png)
